4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWMSADSMYLCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588073 | |
| Record name | 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926236-47-7 | |
| Record name | 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Core Construction via Suzuki–Miyaura Coupling
The biphenyl scaffold is commonly synthesized by palladium-catalyzed Suzuki–Miyaura cross-coupling between aryl boronic acids and aryl halides. For this compound:
- The 4-(tert-butyl)phenylboronic acid or its derivative is coupled with a 3-fluoro-4-halobenzene derivative.
- Reaction conditions typically include Pd(0) catalysts, bases such as K2CO3 or NaOH, and solvents like toluene, dioxane, or aqueous mixtures.
- This method provides high yields (averaging ~78%) and excellent regioselectivity for the biphenyl formation.
Introduction of the Carboxylic Acid Group
Two main approaches are used:
- Direct Carboxylation: Using lithiation or metalation of the biphenyl intermediate followed by carbonation with CO2 to introduce the carboxylic acid group at the desired position.
- Functional Group Transformation: Starting from a methyl, nitrile, or ester precursor on the biphenyl ring, followed by oxidation or hydrolysis to yield the carboxylic acid.
For example, 4-methyl-[1,1'-biphenyl]-2-fluoro derivatives can be oxidized to the corresponding carboxylic acid using oxidants or hydrolyzed from nitrile precursors.
Fluorination Techniques
- Fluorine substitution at the 3-position is introduced either by using fluorinated starting materials or by selective electrophilic fluorination.
- The use of fluorinated aryl halides in the Suzuki coupling step is common to ensure regioselective fluorine placement.
- Alternative methods include nucleophilic aromatic substitution on activated biphenyl intermediates.
Use of Protecting Groups and Solvents
- Protecting groups such as tert-butyl are introduced early to ensure stability during subsequent reactions.
- Solvents like methylene dichloride, ethyl acetate, hexanes, and dioxane are used depending on the reaction step to optimize yield and purity.
Representative Synthetic Route Example
Research Findings and Optimization Notes
- Reaction temperature control is critical; for example, bromination steps are performed at 0–40 °C to avoid side reactions.
- Solvent choice affects yield and purity; ethyl acetate and methylene dichloride are preferred for oxidation and bromination steps.
- The use of sodium pyrosulfite and sodium bromate as oxidants in aqueous media has been demonstrated to provide high yields and purity for intermediates.
- The Suzuki coupling step benefits from optimized Pd catalysts and ligand systems to improve turnover and selectivity.
- Fluorinated biphenyl compounds show slower reaction kinetics in some coupling steps compared to non-fluorinated analogs, requiring longer reaction times or higher temperatures.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Biphenyl Core Formation | Suzuki–Miyaura Coupling | Pd(0) catalyst, arylboronic acid, aryl halide, base, solvent | ~78 | High regioselectivity, mild conditions |
| Introduction of Carboxylic Acid | Oxidation or Hydrolysis | NaOBr, NaBrO3, aqueous media, controlled temp | 85–93 | Requires temperature control |
| Fluorination | Use of fluorinated precursors | Fluorinated aryl halides or electrophilic fluorination | N/A | Fluorine introduced early in synthesis |
| Purification | Filtration, washing, drying | Hexanes, vacuum drying | >98 purity | Ensures crystalline, pure product |
Chemical Reactions Analysis
Types of Reactions
4’-(tert-Butyl)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of biphenyl carboxylic acids exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli through serial broth dilution methods.
| Compound | Activity Against | Method of Evaluation |
|---|---|---|
| This compound | S. aureus, E. coli | Serial broth dilution method |
| Related compounds | Various pathogens | Molecular docking studies |
Molecular docking studies suggest that these compounds may interact with bacterial DNA gyrase, indicating their potential as antibacterial agents.
Material Science
The unique structural characteristics of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid make it valuable in material science:
- Polymer Additives : Its ability to influence physical properties can be leveraged as an additive in polymer formulations to enhance thermal stability and mechanical strength.
- Liquid Crystals : The compound's biphenyl structure is conducive to applications in liquid crystal displays (LCDs), where it can serve as a component in liquid crystal mixtures.
Environmental Applications
Research has explored the use of this compound in environmental science:
- Pollutant Degradation : Preliminary studies suggest that the compound may be effective in degrading certain environmental pollutants due to its chemical reactivity.
Case Studies
Several case studies have highlighted the applications of this compound:
-
Antimicrobial Efficacy Study :
A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent. -
Polymer Composite Development :
In another study, researchers incorporated this compound into polymer matrices to evaluate its effects on mechanical properties and thermal stability. The findings revealed enhanced performance metrics compared to control samples. -
Liquid Crystal Application Research :
Investigations into liquid crystal formulations demonstrated that incorporating this compound improved response times and thermal stability, making it suitable for advanced display technologies.
Mechanism of Action
The mechanism of action of 4’-(tert-Butyl)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s stability and reactivity. The carboxylic acid group can form ionic bonds with target molecules, facilitating its biological activity.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Fluorine and trifluoromethyl groups enhance acidity (pKa ~2.5–3.5) compared to the tert-butyl derivative (pKa ~4.0) due to electron withdrawal .
- Lipophilicity : The trifluoromethyl analogue (LogP ~3.8) exhibits higher lipophilicity than the target compound (LogP ~3.2), impacting membrane permeability .
Biological Activity
4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid is an aromatic compound that has garnered attention due to its potential biological activities. This compound features a biphenyl structure with a tert-butyl group and a fluoro substituent, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C15H15F O2
- Molecular Weight : 244.28 g/mol
- CAS Number : 926236-47-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties, anti-inflammatory effects, and potential as a drug candidate.
Antimicrobial Activity
Several studies have indicated that derivatives of biphenyl carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | Activity Against | Method of Evaluation |
|---|---|---|
| This compound | S. aureus, E. coli | Serial broth dilution method |
| Related compounds | Various pathogens | Molecular docking studies |
Molecular docking studies suggest that these compounds may interact with bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication, indicating a potential mechanism for their antimicrobial effects .
Anti-inflammatory Effects
The biphenyl structure is known for its ability to modulate inflammatory pathways. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The specific anti-inflammatory pathways influenced by this compound are yet to be fully elucidated but may involve the inhibition of NF-kB signaling pathways.
Case Studies and Research Findings
A recent study highlighted the synthesis and characterization of various biphenyl carboxylic acid derivatives, including this compound. The study found that these compounds exhibited varying degrees of antibacterial activity and suggested further investigation into their pharmacokinetic properties.
Another research effort focused on the structural optimization of biphenyl derivatives for enhanced biological activity. The findings indicated that modifications at the carboxylic acid position significantly influenced the compounds' interactions with biological targets, enhancing their efficacy against resistant bacterial strains .
Q & A
Q. What are the optimal synthetic routes for 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid, and how can reaction yields be maximized?
The synthesis typically involves Suzuki-Miyaura coupling or decarboxylative cross-coupling. For Suzuki coupling, a biphenyl scaffold is constructed using a fluorinated boronic acid and a tert-butyl-substituted aryl halide. Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos in a solvent system of toluene/water (3:1) under reflux (90–110°C) achieve yields >80% . Decarboxylative coupling (Rh-catalyzed) with substituted benzoic acids under optimized conditions (Table 1, entry 3 in ) also provides high regioselectivity and yields >90% for sterically hindered derivatives . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at δ ~1.3 ppm, fluorine coupling in aromatic regions) .
- HPLC : Purity validation (≥98%) using a C18 column with acetonitrile/water mobile phase (retention time ~8–10 min) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z calculated for C₁₇H₁₇F O₂: 272.1211) .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. What purification strategies effectively isolate this compound from byproducts like regioisomers or unreacted precursors?
- Flash Chromatography : Silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1) separates regioisomers .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
- Preparative HPLC : For challenging separations, use a reversed-phase C18 column with 0.1% TFA in acetonitrile/water .
Advanced Research Questions
Q. How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs)?
The biphenyl backbone and carboxylic acid group enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs. The tert-butyl group enhances porosity, while fluorine substitution tunes emission properties. For example, Zr-based MOFs incorporating similar fluorinated ligands exhibit blue-shifted luminescence due to electron-withdrawing effects, useful for sensing applications .
Q. What role does the fluorine substituent play in structure-activity relationship (SAR) studies for drug discovery?
Fluorine at position 3 enhances metabolic stability and modulates lipophilicity (logP). In SAR by Inter-Ligand Nuclear Overhauser Effects (ILOEs), fluorinated analogs improve binding affinity to targets like sulfonamide enzymes. For example, derivatives with 3-fluoro substitution show 10-fold higher inhibitory activity compared to non-fluorinated counterparts .
Q. What mechanistic insights explain regioselectivity in decarboxylative coupling reactions involving this compound?
Steric and electronic factors dominate. The tert-butyl group directs coupling to the less hindered position (e.g., para to fluorine), while electron-withdrawing fluorine stabilizes transition states. Rhodium catalysts favor ortho-metalation, leading to predominant formation of 5-substituted naphthalenes (e.g., 3’fa in ) .
Q. How should researchers address contradictory data in reaction yields or spectroscopic results?
- Variable Analysis : Compare catalyst loadings (e.g., Pd vs. Rh), solvent polarity, and temperature. For example, Pd-catalyzed reactions may yield lower regioselectivity under aqueous conditions .
- Spectroscopic Validation : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to resolve splitting artifacts .
- Reproducibility Checks : Ensure anhydrous conditions for fluorine-sensitive intermediates .
Q. What safety protocols are critical when handling hazardous byproducts (e.g., carbon monoxide) during synthesis?
- Ventilation : Use fume hoods for reactions releasing CO or NOx (e.g., decarboxylative coupling) .
- Fire Safety : Employ dry chemical extinguishers for solvent fires (ethanol-resistant foam recommended) .
- PPE : Self-contained breathing apparatus (SCBA) for firefighting and nitrile gloves for chemical handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
